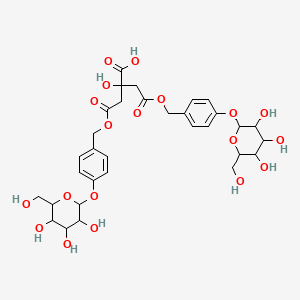

1,3-bis(4-(D-glucopyranosyloxy)benzyl)citrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

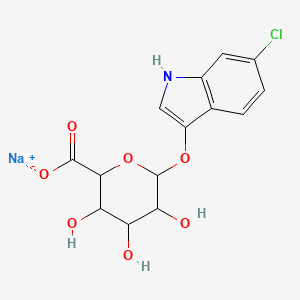

Parishin C is a bioactive compound found in the traditional Chinese medicinal plant, Gastrodia elata Blume. This compound is known for its various biological activities, including neuroprotective and antipsychotic effects . It is a phenolic glucoside and one of the major active ingredients in Gastrodia elata .

準備方法

Synthetic Routes and Reaction Conditions

Parishin C can be extracted from Gastrodia elata using various methods. One common approach involves the use of high-performance liquid chromatography (HPLC) to separate and quantify the compound from the plant extract . The extraction process often involves the use of solvents like acetonitrile and formic acid in a gradient mobile phase . Additionally, the pH of the extraction environment is crucial for maintaining the integrity of parishins, including Parishin C .

Industrial Production Methods

Industrial production of Parishin C typically involves large-scale extraction from Gastrodia elata. The process includes drying the rhizome of the plant, followed by solvent extraction and purification using techniques like HPLC . The quality control of the extracts is ensured by monitoring the pH and other extraction conditions to prevent the degradation of Parishin C .

化学反応の分析

Types of Reactions

Parishin C undergoes various chemical reactions, including hydrolysis and oxidation. It is known to be hydrolyzed by β-d-glucosidase, an enzyme that breaks down the compound into its constituent parts .

Common Reagents and Conditions

The hydrolysis of Parishin C typically involves the use of β-d-glucosidase under controlled conditions to ensure the complete breakdown of the compound . Oxidation reactions may involve the use of oxidizing agents like hydrogen peroxide under specific conditions to study the oxidative stability of Parishin C .

Major Products Formed

The hydrolysis of Parishin C results in the formation of gastrodin and citric acid . These products are significant as they contribute to the overall pharmacological activity of Gastrodia elata.

科学的研究の応用

Neuroprotection: Parishin C has shown promising results in protecting against cerebral ischemia-induced brain tissue injury by reducing oxidative stress and inflammatory responses.

Antidepressant Effects: Recent studies have indicated that Parishin C exhibits antidepressant-like effects in mouse models of chronic social defeat stress.

Anti-aging: Parishin C has been found to ameliorate aging phenotypes in mice by regulating gut microbiota and metabolic pathways.

Memory Improvement: Parishin C has been shown to prevent the inhibition of long-term potentiation induced by amyloid-beta oligomers, suggesting its potential in treating Alzheimer’s disease.

作用機序

Parishin C exerts its effects through various molecular targets and pathways:

Neuroprotection: It inhibits oxidative stress and inflammation, thereby protecting brain tissue from ischemic damage.

Antidepressant Effects: Parishin C modulates neurotransmitter levels and inhibits the activation of the NLRP3 inflammasome, reducing inflammation and depressive-like behaviors.

Anti-aging: The compound regulates the gut microbiota and metabolic pathways, improving overall health and longevity.

Memory Improvement: Parishin C protects NMDA receptor currents from damage induced by amyloid-beta oligomers, thereby improving long-term potentiation.

類似化合物との比較

. These compounds share similar structures but differ in their specific biological activities and pharmacological effects:

Parishin A: Known for its neuroprotective and anti-inflammatory properties.

Parishin B: Exhibits antioxidant and anti-apoptotic effects.

Parishin E: Similar to Parishin C, it has been studied for its neuroprotective effects.

Parishin C stands out due to its unique combination of neuroprotective, antidepressant, and anti-aging properties, making it a valuable compound for further research and potential therapeutic applications.

特性

分子式 |

C32H40O19 |

|---|---|

分子量 |

728.6 g/mol |

IUPAC名 |

2-hydroxy-4-oxo-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]-4-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]butanoic acid |

InChI |

InChI=1S/C32H40O19/c33-11-19-23(37)25(39)27(41)29(50-19)48-17-5-1-15(2-6-17)13-46-21(35)9-32(45,31(43)44)10-22(36)47-14-16-3-7-18(8-4-16)49-30-28(42)26(40)24(38)20(12-34)51-30/h1-8,19-20,23-30,33-34,37-42,45H,9-14H2,(H,43,44) |

InChIキー |

PMVCHAWVCIWVLP-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]pro](/img/structure/B13399717.png)

![ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide](/img/structure/B13399720.png)

![10-hydroxy-9-(3-hydroxyoct-1-enyl)-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one](/img/structure/B13399723.png)

![1-[4-(dimethylamino)phenyl]-2-phenylethene-1,2-dithiolate;nickel](/img/structure/B13399736.png)

![5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one, 8,9,9a,10-tetrahydro-, (9aS)-;5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one, 8,9,9a,10-tetrahydro-, (9aS)-](/img/structure/B13399739.png)

![10-(hydroxymethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399768.png)